molecular formula C22H25N3O2 B11661291 6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline

6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11661291
M. Wt: 363.5 g/mol
InChI Key: NVEYJQQWDMSILB-UHFFFAOYSA-N
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Description

6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure features an indole core fused with a quinoxaline moiety, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate indole and quinoxaline precursors. One common method is the reaction of 6-ethylindole with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The indole and quinoxaline moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline is unique due to its fused indole-quinoxaline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

6-ethyl-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H25N3O2/c1-6-25-18-10-8-7-9-15(18)21-22(25)24-17-12-20(27-14(4)5)19(26-13(2)3)11-16(17)23-21/h7-14H,6H2,1-5H3

InChI Key

NVEYJQQWDMSILB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C

Origin of Product

United States

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